(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile
Description
(Z)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 3,4-dimethylphenyl group and a 3-methoxyphenyl acrylonitrile moiety. The compound’s Z-configuration is critical for its stereoelectronic properties, influencing interactions in biological or material science applications.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-7-8-17(9-15(14)2)20-13-25-21(23-20)18(12-22)10-16-5-4-6-19(11-16)24-3/h4-11,13H,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUKZFMPFKPCRE-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate thiazole derivative.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between the thiazole derivative and 3-methoxybenzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile typically involves multi-step reactions that incorporate thiazole and acrylonitrile moieties. The compound can be synthesized through the Knoevenagel condensation reaction between thiazole derivatives and substituted acrylonitriles. Structural characterization is often performed using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm the molecular structure and purity of the synthesized compound .
Anticancer Properties
Research has indicated that compounds containing thiazole and acrylonitrile groups exhibit potent anticancer activities. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Anticancer Activity of Related Thiazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.71 |
| Compound B | HepG2 | 6.14 |
| This compound | HT29 | TBD |
Anticonvulsant Activity
The thiazole moiety has been associated with anticonvulsant properties in various studies. Compounds derived from thiazoles have been evaluated for their ability to protect against seizures in animal models. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl rings significantly influence anticonvulsant efficacy .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound C | PTZ Seizure Model | 18.4 | 170.2 | 9.2 |
| This compound | TBD | TBD | TBD |
Potential Therapeutic Applications
Given its promising biological profiles, this compound holds potential for development as a therapeutic agent in treating various conditions:
- Cancer Therapy : Its ability to selectively target cancer cells positions it as a candidate for further development in oncology.
- Neurological Disorders : Its anticonvulsant properties suggest possible applications in treating epilepsy and other seizure disorders.
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole-based compounds in preclinical models:
- A study demonstrated that a thiazole derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics .
- Another research project highlighted a series of thiazole compounds that showed enhanced anticonvulsant activity compared to existing treatments, indicating a potential for developing new antiepileptic drugs .
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes essential for bacterial survival. In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the diarylacrylonitrile family, which is characterized by two aromatic rings connected via an acrylonitrile linker. Below is a comparison with structurally related compounds:
Table 1: Structural and Physical Properties of Selected Acrylonitrile Derivatives
Key Observations:
Substituent Impact on Physical Properties :
- Alkyloxy groups (e.g., butyloxy in pyrazolines ) lower melting points compared to rigid aromatic systems.
- Electron-withdrawing groups (e.g., trifluoromethoxy in 1a2k ) increase thermal stability, as seen in higher melting points (82–85°C).
Thiazole rings (as in the target compound) are associated with diverse bioactivities, including anticancer effects, as seen in related acrylonitriles .
Biological Activity
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazole moiety linked to an acrylonitrile group, which is known for its diverse biological properties. The structural formula can be represented as follows:
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazole derivatives. The presence of specific substituents on the phenyl rings significantly influences the cytotoxic activity against various cancer cell lines.
- Case Study 1 : A study evaluated a series of thiazole-based compounds for their cytotoxic effects on cancer cell lines such as HT29 and Jurkat. The compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating significant antitumor activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HT29 | 1.61 ± 1.92 |
| Doxorubicin | HT29 | < 1.5 |
Anticonvulsant Activity
Thiazole derivatives have also shown promise in anticonvulsant applications. The structure-activity relationship indicates that modifications in the thiazole ring can enhance anticonvulsant properties.
- Case Study 2 : In a series of experiments, compounds similar to this compound were tested for their ability to prevent seizures in animal models. The results demonstrated effective seizure control, suggesting that this compound may have therapeutic potential in epilepsy treatment .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to inhibit cell cycle progression in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and proliferation, such as the Bcl-2 family proteins .
- Electrophilic Nature : The acrylonitrile moiety contributes to its reactivity with nucleophiles in biological systems, potentially leading to cellular damage in rapidly dividing cells.
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into the design of more effective derivatives:
Q & A
Q. What are the established synthetic routes for (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols, typically involving:
-
Thiazole ring formation : Hantzsch thiazole synthesis using α-haloketones (e.g., 3,4-dimethylphenyl-substituted derivatives) and thioamides.
-
Acrylonitrile coupling : Aza-Michael addition or Wittig reactions to introduce the 3-methoxyphenylacrylonitrile moiety .
-
Optimization : Key parameters include solvent choice (DMF or acetonitrile), temperature control (60–80°C for coupling), and catalysts (triethylamine or sodium hydride). Purification involves column chromatography or recrystallization .
Table 1: Synthesis Conditions
Step Reagents/Conditions Yield (%) Purity (%) Thiazole Formation α-Bromoketone, thiourea, EtOH, reflux 65–75 90 Acrylonitrile Coupling 3-Methoxyphenylacetonitrile, DMF, 70°C 50–60 85 Purification Column chromatography (silica gel, hexane:EtOAc) – ≥95
Q. How is the compound structurally characterized to confirm its (Z)-configuration and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., coupling constants for Z/E isomer distinction). FTIR confirms nitrile (C≡N) and thiazole (C-S) functional groups .
- X-ray Crystallography : Resolves spatial arrangement, confirming the (Z)-configuration around the acrylonitrile double bond .
- Chromatography : HPLC (C18 column, acetonitrile/water) ensures ≥95% purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituent changes (e.g., 3-methoxy vs. 4-ethylphenyl). Key findings include:
-
Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity by improving target binding .
-
Methoxy groups increase solubility but may reduce metabolic stability .
Table 2: Substituent Impact on Activity
Substituent Biological Activity (IC₅₀, μM) LogP 3-Methoxyphenyl 12.5 (Anticancer) 3.2 4-Ethylphenyl 18.7 (Antimicrobial) 4.1 4-Chlorophenyl 8.9 (Anticancer) 3.8
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite models binding to kinase ATP-binding pockets. The thiazole ring and nitrile group show hydrogen bonding with residues like Lys33 and Asp86 .
- MD Simulations : GROMACS assesses binding stability over 100 ns, revealing conformational changes in target proteins .
- QSAR Models : Predict activity cliffs using descriptors like polar surface area and H-bond donors .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Standardized Assays : Reproduce assays under uniform conditions (e.g., MTT protocol for cytotoxicity, 48h incubation, 10% FBS).
- Meta-Analysis : Compare data across studies, controlling for variables like cell line (HeLa vs. MCF-7) or bacterial strain (E. coli vs. S. aureus) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate precise IC₅₀ values .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity while others show limited efficacy?
- Methodological Answer : Discrepancies arise from:
- Cellular Uptake Variability : Lipophilicity (LogP = 3.2) affects penetration in different cell lines .
- Metabolic Instability : Rapid CYP450-mediated degradation in hepatic microsomes reduces in vivo activity .
- Target Selectivity : Off-target effects (e.g., ROS generation) may skew results in non-specific assays .
Key Research Recommendations
- Prioritize isosteric replacements (e.g., replacing methoxy with trifluoromethyl) to balance solubility and stability.
- Use cryo-EM to map target interactions at near-atomic resolution.
- Validate findings in in vivo models (e.g., zebrafish xenografts) to bridge in vitro-in vivo gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
